tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-yl)oxy)silane
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Overview
Description
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-yl)oxy)silane is a chemical compound with the molecular formula C15H31BO3Si. It is a versatile organosilicon compound that contains both boron and silicon atoms, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-yl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-yl)oxy)silane is used as a building block for the synthesis of more complex molecules. It is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron source.
Biology and Medicine
In biological and medical research, this compound is used to create boron-containing drugs and diagnostic agents. Its ability to form stable complexes with various biomolecules makes it useful in drug design and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-yl)oxy)silane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl and amino groups in biomolecules, leading to the formation of boronate esters or boronic acids. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
- tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-yl)oxy)silane apart from similar compounds is its unique combination of boron and silicon atoms, which provides distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C15H29BO3Si |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-ynoxy]silane |
InChI |
InChI=1S/C15H29BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h12H2,1-9H3 |
InChI Key |
NBMXKPAYKOSWSD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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